molecular formula C29H44O8 B12322815 (20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone

(20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone

Cat. No.: B12322815
M. Wt: 520.7 g/mol
InChI Key: RPCTUYZLPGGPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone is a complex organic compound belonging to the class of lactones. Lactones are cyclic esters that are widely found in nature and have significant applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lactones, including (20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone, typically involves the cyclization of hydroxy acids or the oxidative lactonization of diols. Common methods include:

Industrial Production Methods

Industrial production of lactones often involves the use of microbial biosynthesis, where fatty acids are converted into lactones through enzymatic pathways. This method is advantageous due to its sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

(20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxone, Cu/nitroxyl catalysts.

    Reducing Agents: Hydrogen gas, metal hydrides.

    Nucleophiles: Alcohols, amines.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted lactones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions . The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone is unique due to its complex structure and multiple hydroxyl groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C29H44O8

Molecular Weight

520.7 g/mol

IUPAC Name

4-(1-hydroxyethyl)-6-[1-hydroxy-1-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethyl]-3-methyloxan-2-one

InChI

InChI=1S/C29H44O8/c1-14-16(15(2)30)10-24(37-25(14)34)28(5,35)23-7-9-29(36)18-11-20(31)19-12-21(32)22(33)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,30,32-33,35-36H,6-10,12-13H2,1-5H3

InChI Key

RPCTUYZLPGGPJD-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(OC1=O)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.